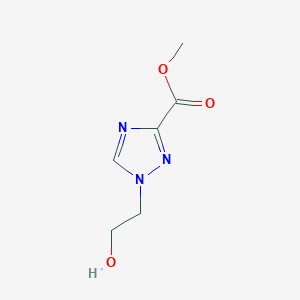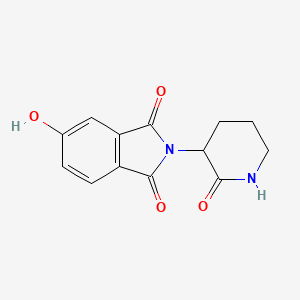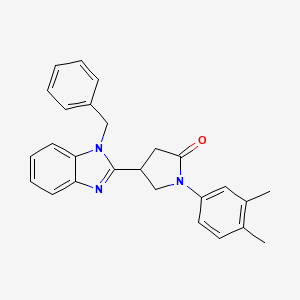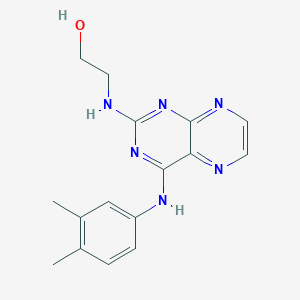
3-Hydrazino-6-(4-methylbenzyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazino-6-(4-methylbenzyl)pyridazine is a chemical compound with the molecular formula C12H14N4 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered pyridazine ring with nitrogen atoms at the 1 and 2 positions . The compound has a molecular weight of 214.272 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 214.27 . It has a density of 1.3±0.1 g/cm3, a boiling point of 485.0±40.0 °C at 760 mmHg, and a flash point of 247.1±27.3 °C .Scientific Research Applications
Synthesis of Novel Derivatives for Biological Activity
Research has demonstrated the synthesis of novel indolylpyridazinone derivatives through reactions involving compounds like 4-anthracen-9-yl-4-oxo-but-2-enoic acid with indole, leading to the creation of pyridazinone derivatives with potential antibacterial activity (Abubshait, 2007).
Antiviral Evaluation
Another study focused on synthesizing pyridazine derivatives for evaluation against hepatitis A virus (HAV), showing that certain derivatives exhibited notable antiviral activity, highlighting the potential of these compounds in antiviral research (Flefel et al., 2017).
Antimicrobial Activity
Novel pyridazine derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains, with some showing significant biological activity, suggesting their potential as antimicrobial agents (Kandile et al., 2009).
Spectroscopic and Structural Characterization
A study presented the synthesis, spectroscopy, and structural characterization of a pyridazin-3(2H)-one derivative, exploring its thermal behavior, stability, and potential therapeutic applications through molecular docking studies, offering insights into its structural and functional properties (Kalai et al., 2020).
Cytotoxic Agents
Research into the synthesis of 6-chloropyridazin-3-yl hydrazones and related derivatives has identified compounds with cytotoxic activities against various cancer cell lines, indicating the utility of these compounds in developing new chemotherapeutic agents (Mamta et al., 2019).
Mechanism of Action
Target of Action
Pyridazine derivatives, which include 3-hydrazino-6-(4-methylbenzyl)pyridazine, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It is known that pyridazine derivatives interact with their targets to exert various physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to a wide range of pharmacological activities .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of biological properties .
Properties
IUPAC Name |
[6-[(4-methylphenyl)methyl]pyridazin-3-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-9-2-4-10(5-3-9)8-11-6-7-12(14-13)16-15-11/h2-7H,8,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVZDRKXMVXOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2722902.png)

![4,5-Dihydro-1H,3H-Pyrrolo[1,2-A][1,4]Diazepine-2,4-Dicarboxylic Acid 2-Tert-Butyl Ester](/img/structure/B2722909.png)
![2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2722911.png)

![(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B2722913.png)
![5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2722914.png)

![2-(4-Methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2722916.png)

